

# N-ethyl-2,2-dimethylpropanamide: A Technical Safety Guide for Researchers

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## Compound of Interest

Compound Name: *N*-ethyl-2,2-dimethylpropanamide

Cat. No.: B3378496

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This in-depth technical guide provides comprehensive safety information on **N-ethyl-2,2-dimethylpropanamide**, tailored for researchers, scientists, and professionals in drug development. The following sections detail the chemical and physical properties, hazard identification, experimental safety protocols, and handling procedures for this compound.

## Chemical and Physical Properties

**N-ethyl-2,2-dimethylpropanamide** is a tertiary amide with the molecular formula  $C_7H_{15}NO$ . For ease of comparison, its key physical and chemical properties are summarized in the table below. These computed properties are primarily sourced from publicly available chemical databases.

Property	Value	Source
Molecular Weight	129.20 g/mol	PubChem[1][2]
Molecular Formula	C7H15NO	PubChem[1][2]
IUPAC Name	N-ethyl-2,2-dimethylpropanamide	PubChem[1]
CAS Number	14278-29-6	PubChem[1]
Canonical SMILES	CCNC(=O)C(C)(C)C	PubChem[1]
InChI Key	ICMYVGUJSCZEMG-UHFFFAOYSA-N	PubChem[1]
Computed XLogP3	1.3	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Exact Mass	129.115364102 Da	PubChem[1]

## Hazard Identification and Classification

While a specific, official GHS classification for **N-ethyl-2,2-dimethylpropanamide** is not readily available in the public domain, a hazard assessment can be inferred from data on structurally similar compounds. Amides of this class may present hazards such as skin, eye, and respiratory irritation. The following table outlines a potential GHS classification based on typical hazards associated with similar chemicals.

Hazard Class	Hazard Category	Signal Word	Hazard Statement
Acute Toxicity, Oral	Category 4	Warning	H302: Harmful if swallowed
Skin Corrosion/Irritation	Category 2	Warning	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	Category 2A	Warning	H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)	Category 3	Warning	H335: May cause respiratory irritation

Note: This classification is advisory and should be confirmed by a comprehensive risk assessment before handling.

## Experimental Safety Protocols

The toxicological data underpinning hazard classifications are derived from standardized experimental protocols. The following are detailed methodologies for key toxicological endpoints, based on OECD guidelines.

### Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is designed to assess the short-term toxic effects of a substance following oral administration.<sup>[3][4][5]</sup>

- Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the dosage for the subsequent step. The objective is to identify a dose that causes mortality or evident toxicity.<sup>[3]</sup>
- Animal Model: Typically, a single sex (usually female) of a rodent species (e.g., rats) is used.<sup>[3]</sup>

- Procedure:
  - Animals are fasted prior to dosing.
  - The test substance is administered orally in a single dose.
  - A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
  - Animals are observed for a period of at least 14 days.[\[6\]](#)
  - Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior.[\[6\]](#)
  - The number of mortalities within each group is recorded to determine the GHS category.

## In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

This in vitro method assesses the potential of a substance to cause skin irritation.[\[7\]](#)[\[8\]](#)[\[9\]](#)

- Principle: The test utilizes a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin. The endpoint measured is cell viability, which is indicative of skin irritation.[\[7\]](#)[\[10\]](#)
- Procedure:
  - The test substance is applied topically to the surface of the RhE tissue.
  - The tissue is incubated with the substance for a defined period (e.g., 60 minutes).[\[11\]](#)
  - Following exposure, the tissue is rinsed and incubated for a post-exposure period (e.g., 42 hours).
  - Cell viability is determined by a colorimetric assay (e.g., MTT assay), where viable cells convert the MTT reagent into a colored formazan product.[\[10\]](#)

- The substance is classified as a skin irritant if the mean tissue viability is reduced below a certain threshold (e.g.,  $\leq 50\%$ ) compared to the negative control.[7][8]

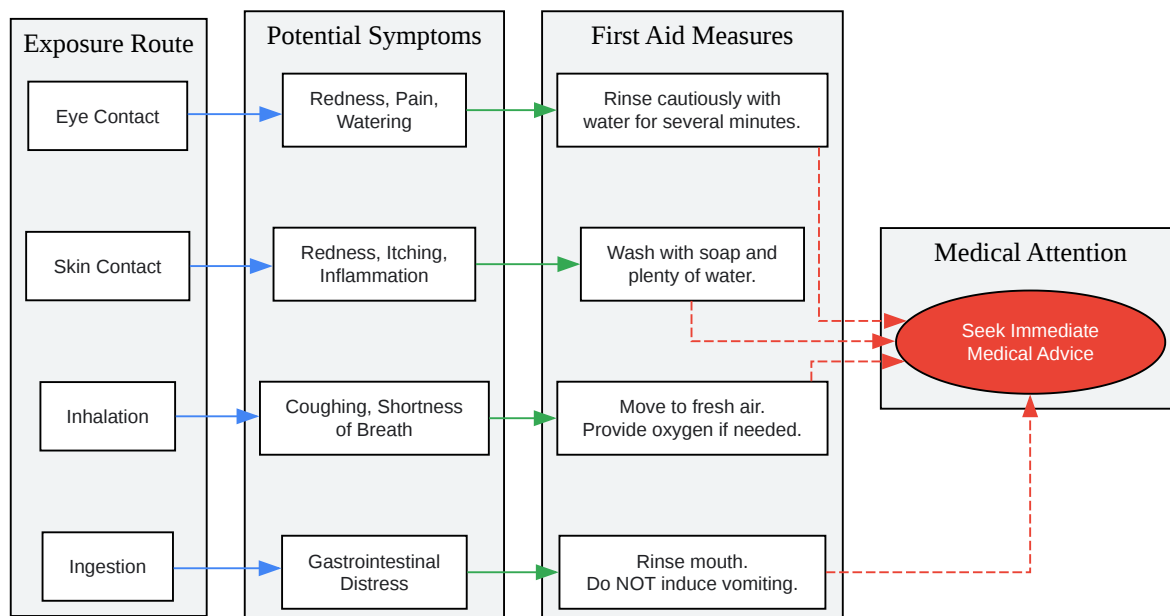
## Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eyes.[12][13][14]

- Principle: The test substance is applied to the eye of a single animal, and the effects are observed over a set period.[15]
- Animal Model: The albino rabbit is the preferred species for this test.[12]
- Procedure:
  - A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.
  - The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[14]
  - Ocular lesions, including corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis), are scored.
  - The duration of the observation period is typically 21 days to assess the reversibility of the effects.[12][15]
  - The severity and reversibility of the ocular responses determine the classification of the substance as an eye irritant or corrosive.

## Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key safety workflows and logical relationships for handling **N-ethyl-2,2-dimethylpropanamide**.



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